1,2,4-三嗪-3,5(2H,4H)-二硫酮

描述

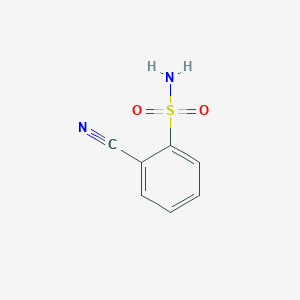

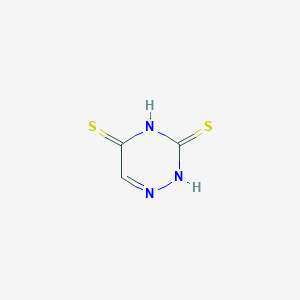

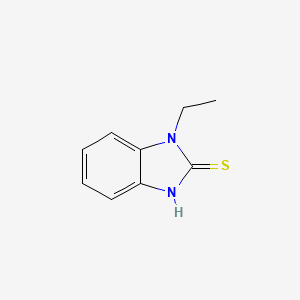

1,2,4-Triazine-3,5(2H,4H)-dithione is a heterocyclic compound that contains a triazine ring with two sulfur atoms at positions 3 and 5

科学研究应用

氮杂尿嘧啶的合成

1,2,4-三嗪-3,5(2H,4H)-二硫酮: 被用于光诱导的芳基化或烷基化过程中合成氮杂尿嘧啶 . 这种创新方法以其独立于传统合成路线和利用阳光提供动力而引人注目,使其成为大规模反应的环保选择 .

药物应用

该化合物已在专利文献中被发现,具有潜在的药物应用价值。 它是正在探索其治疗特性的系列 1,2,4-三嗪-3,5(2H,4H)-二酮化合物的一部分 .

防腐涂层

1,2,4-三嗪-3,5-二硫醇: 是在铝表面制备三嗪二硫醇聚合物纳米薄膜的关键单体。 这些薄膜表现出显着的润滑性、高介电性能和超疏水性,这对于防腐应用是有益的 .

金属催化合成

该化合物在三嗪衍生物的金属催化合成中发挥作用。 这些衍生物在活性药物合成子及天然产物的开发中至关重要,三嗪骨架表现出广泛的生物学功能 .

纳米级有机薄膜

在微电子学和防腐蚀领域,包含 1,2,4-三嗪-3,5-二硫醇 的聚合物/金属组装的纳米级有机薄膜引起了人们的极大兴趣。 这些薄膜在金属表面的受控形态是研究的关键领域 .

手性固定相

1,3,5-三嗪的衍生物,它们具有类似的三嗪核心结构,被用作手性固定相。 它们在通过核磁共振光谱法测定对映体过量和通过圆二色性测定绝对构型方面特别有用 .

作用机制

Target of Action

The primary target of 1,2,4-Triazine-3,5(2H,4H)-dithione is D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids including D-serine to the corresponding α-keto acids .

Mode of Action

1,2,4-Triazine-3,5(2H,4H)-dithione interacts with DAAO and inhibits its activity. This inhibition prevents the oxidation of D-amino acids, particularly D-serine .

Biochemical Pathways

By inhibiting DAAO, 1,2,4-Triazine-3,5(2H,4H)-dithione affects the metabolic pathway of D-serine. This results in an increase in the levels of D-serine, a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .

Pharmacokinetics

It has been found that the 1,2,4-triazine-3,5(2h,4h)-dithione pharmacophore appears metabolically resistant to o-glucuronidation unlike other structurally related daao inhibitors .

Result of Action

The inhibition of DAAO by 1,2,4-Triazine-3,5(2H,4H)-dithione leads to an increase in the levels of D-serine. This can enhance the bioavailability of D-serine and attenuate D-serine-induced nephrotoxicity .

生化分析

Biochemical Properties

1,2,4-Triazine-3,5(2H,4H)-dithione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as D-amino acid oxidase (DAAO), which catalyzes the oxidation of D-amino acids . The compound’s interaction with DAAO involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to increased levels of D-amino acids, which are crucial for various physiological processes.

Cellular Effects

1,2,4-Triazine-3,5(2H,4H)-dithione has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of DAAO can lead to altered levels of D-serine, a co-agonist of the NMDA receptor, which plays a role in neurotransmission and synaptic plasticity . This can impact neuronal function and has potential implications for neurological disorders such as schizophrenia.

Molecular Mechanism

The molecular mechanism of 1,2,4-Triazine-3,5(2H,4H)-dithione involves its binding interactions with biomolecules. The compound binds to the active site of DAAO, forming hydrogen bonds and hydrophobic interactions with key residues such as Gly313, Arg283, Tyr224, and Tyr228 . This binding inhibits the enzyme’s activity, leading to increased levels of D-amino acids. Additionally, the compound’s structure allows it to resist metabolic degradation, enhancing its stability and efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazine-3,5(2H,4H)-dithione have been observed to change over time. The compound exhibits good stability and resistance to degradation, maintaining its inhibitory effects on DAAO over extended periods . Long-term studies have shown that the compound can sustain its impact on cellular function, particularly in terms of altering D-amino acid levels and influencing neurotransmission.

Dosage Effects in Animal Models

The effects of 1,2,4-Triazine-3,5(2H,4H)-dithione vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAAO without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential nephrotoxicity due to the accumulation of D-amino acids . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

1,2,4-Triazine-3,5(2H,4H)-dithione is involved in metabolic pathways that include interactions with enzymes such as DAAO. The compound’s inhibition of DAAO affects the metabolic flux of D-amino acids, leading to altered levels of metabolites such as D-serine . This can have downstream effects on various physiological processes, including neurotransmission and cellular signaling.

Transport and Distribution

Within cells and tissues, 1,2,4-Triazine-3,5(2H,4H)-dithione is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and resistance to metabolic degradation allow it to accumulate in specific tissues, particularly the kidneys, liver, and brain . This distribution pattern is crucial for its efficacy in inhibiting DAAO and altering D-amino acid levels.

Subcellular Localization

The subcellular localization of 1,2,4-Triazine-3,5(2H,4H)-dithione is influenced by its chemical structure and interactions with biomolecules. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function, particularly in inhibiting DAAO and affecting cellular processes.

准备方法

Synthetic Routes and:

属性

IUPAC Name |

2H-1,2,4-triazine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYCDUJGGHBHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364383 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-90-5 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)